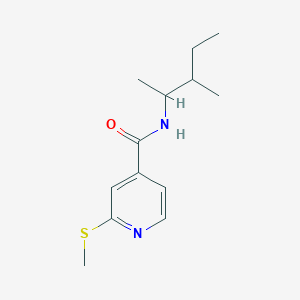
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide, also known as MPSP, is a chemical compound that belongs to the class of pyridine carboxamides. It is widely used in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide is not fully understood. However, it is believed to act through multiple pathways. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also inhibits the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Furthermore, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide induces the activation of caspases, which are involved in the apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells against oxidative stress-induced damage. In addition, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide induces apoptosis in cancer cells and inhibits tumor growth.
实验室实验的优点和局限性
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It also exhibits potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. However, there are some limitations to its use. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its effectiveness in vivo.
未来方向
There are several future directions for the research on N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer properties of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide. Furthermore, the development of more bioavailable formulations of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide could improve its effectiveness in vivo. Finally, the evaluation of the safety and toxicity of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide in preclinical and clinical studies is necessary for its potential therapeutic use.
合成方法
The synthesis of N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide involves the reaction of 2-chloro-3-methylpentane with 4-pyridinecarboxamide-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide in its pure form.
科学研究应用
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. It also scavenges free radicals and protects cells against oxidative stress-induced damage. In addition, N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
属性
IUPAC Name |
N-(3-methylpentan-2-yl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-5-9(2)10(3)15-13(16)11-6-7-14-12(8-11)17-4/h6-10H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLKLMIMTXEMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)NC(=O)C1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpentan-2-yl)-2-(methylsulfanyl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

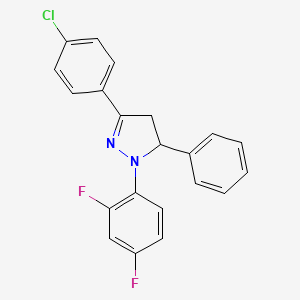
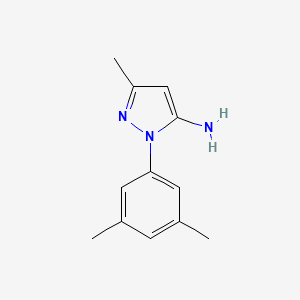


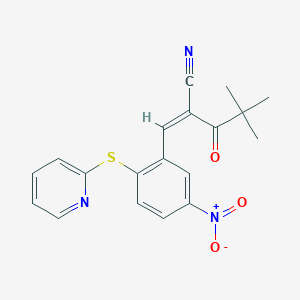
![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518781.png)
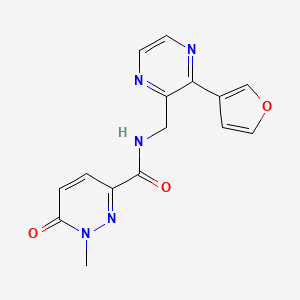
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2518785.png)

![(2E)-3-[4-(benzyloxy)-3,5-dibromophenyl]prop-2-enoic acid](/img/structure/B2518790.png)
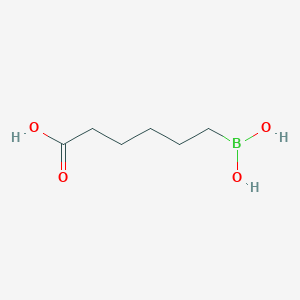
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)